5-Bromo-2-nitrobenzene-1-sulfonyl fluoride
Description
Evolution of Sulfonyl Fluoride (B91410) Chemistry in Organic and Medicinal Sciences
While the chemistry of sulfonyl fluorides has been known for decades, it remained relatively niche until the 21st century. A significant resurgence of interest was sparked by the work of Nobel laureate K. Barry Sharpless and his development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced in 2014 as a new family of click reactions. bldpharm.com SuFEx leverages the exceptional stability and selective reactivity of the S-F bond to create robust connections between molecular building blocks. bldpharm.comnih.gov
This breakthrough has propelled sulfonyl fluorides to the forefront of medicinal chemistry and drug discovery. google.com Researchers now utilize SuFEx for the modular synthesis of complex molecules and polymers. nih.govbldpharm.com The ability of sulfonyl fluorides to covalently bond with specific amino acid residues in proteins—such as tyrosine, lysine (B10760008), serine, and histidine—has established them as "privileged warheads" for designing highly selective covalent inhibitors and probes to study biological systems. nih.govrsc.orgchemrxiv.org This evolution from chemical curiosity to a cornerstone of modern synthesis highlights the profound impact of revisiting and reinvestigating established chemical functionalities.
The Context of Halogenated and Nitrated Aryl Sulfonyl Fluorides
The functionality of an aryl sulfonyl fluoride can be precisely tuned by adding substituents to the aromatic ring. Halogens (like bromine) and nitro groups (-NO₂) are particularly significant in this context as they are strongly electron-withdrawing.
The presence of these groups has several key effects:
Enhanced Reactivity: By withdrawing electron density from the aromatic ring, these substituents make the sulfur atom of the sulfonyl fluoride group more electrophilic. This heightened electrophilicity increases its susceptibility to nucleophilic attack, thereby enhancing its reactivity in SuFEx-type reactions. rsc.org
Modified Selectivity: The position of these substituents on the ring influences the orientation of incoming reactants, a critical factor in the synthesis of complex, multi-substituted aromatic compounds. The nitro group, for instance, is a meta-director in electrophilic aromatic substitution, while halogens are ortho-, para-directing.
Synthetic Handles: The bromine atom and the nitro group serve as versatile synthetic handles for further molecular elaboration. The bromine can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the nitro group can be readily reduced to an amine, which can then be used to form amides, sulfonamides, or other nitrogen-containing functionalities.
These features make halogenated and nitrated aryl sulfonyl fluorides powerful and versatile building blocks in organic synthesis, allowing for the construction of complex molecular architectures.
Positioning 5-Bromo-2-nitrobenzene-1-sulfonyl Fluoride within the Sulfonyl Fluoride Chemical Space
This compound is a specific, highly functionalized member of the aryl sulfonyl fluoride family. While not extensively documented in peer-reviewed research literature, its chemical properties and potential applications can be inferred from the established principles of its constituent parts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₄S |
| Molecular Weight | 284.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The structure of this compound is notable for the ortho-positioning of the large sulfonyl fluoride group relative to the nitro group, and a para-relationship between the sulfonyl fluoride and the bromine atom. This specific arrangement of powerful electron-withdrawing groups makes the sulfur atom exceptionally electrophilic and thus highly reactive towards nucleophiles.
Synthesis: The most direct and common method for synthesizing aryl sulfonyl fluorides is through the halide exchange of the corresponding aryl sulfonyl chloride. mdpi.com Therefore, this compound would be synthesized from its precursor, 5-bromo-2-nitrobenzene-1-sulfonyl chloride (CAS 1193388-84-9). This reaction is typically achieved using a fluoride salt, such as potassium fluoride, often with a phase-transfer catalyst like 18-crown-6 (B118740) to improve efficiency. mdpi.com
Research Utility: As a research chemical, this compound serves as a trifunctional reagent. Each functional group offers a distinct site for chemical modification:
The sulfonyl fluoride group is the primary reactive site for SuFEx click chemistry, enabling covalent linkage to phenols, amines, and other nucleophiles.
The bromo substituent acts as a key site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments.
The nitro group can be reduced to an amine, providing a pathway to a different set of derivatives and bioconjugation strategies.
This multi-functional nature positions this compound as a specialized building block for constructing complex, precisely functionalized molecules for applications in medicinal chemistry, materials science, and chemical biology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrFNO4S |
|---|---|
Molecular Weight |
284.06 g/mol |
IUPAC Name |
5-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H |
InChI Key |
MAULGJXGALOPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Nitrobenzene 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Reactivity
As a new generation of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has become a vital tool for constructing molecular connections. semanticscholar.org The sulfonyl fluoride group in 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride is the cornerstone of its SuFEx reactivity. The inherent stability of the S-F bond under many conditions, combined with its latent reactivity towards nucleophiles, makes it an ideal hub for SuFEx transformations. nih.gov This "click" reactivity allows for the efficient and reliable formation of robust chemical linkages. nih.gov
Nucleophilic Reactivity with Oxygen, Nitrogen, Sulfur, and Carbon-based Nucleophiles
The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by a wide array of nucleophiles. This reactivity has been harnessed to form covalent bonds with various biological and synthetic molecules. researchgate.net The SuFEx reaction of sulfonyl fluorides with nucleophiles such as alcohols (O-based), amines (N-based), thiols (S-based), and carbanions (C-based) proceeds to form the corresponding sulfonates, sulfonamides, thiosulfonates, and sulfones, respectively.
The reaction is particularly effective with phenoxide nucleophiles (generated from phenols and a base) and amines. nih.govresearchgate.net While the sulfonyl fluoride group is generally stable, its reactivity can be unleashed under specific conditions to react rapidly and chemoselectively. nih.govsigmaaldrich.com For instance, the reaction with primary amines is understood to proceed via an SN2-type mechanism, where the presence of a base is crucial for lowering the reaction barrier by enhancing the nucleophilicity of the amine. nih.gov This broad nucleophile scope makes this compound a valuable building block for creating diverse molecular architectures.
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Oxygen-based | Phenol | Sulfonate Ester |
| Nitrogen-based | Primary/Secondary Amine | Sulfonamide |
| Sulfur-based | Thiol | Thiosulfonate |
| Carbon-based | Grignard Reagent | Sulfone |
Influence of the Electron-Withdrawing Nitro and Halogen (Bromo) Substituents on SuFEx Kinetics and Thermodynamics
The rate and efficiency of the SuFEx reaction are significantly modulated by the electronic properties of the aromatic ring to which the sulfonyl fluoride is attached. The presence of strong electron-withdrawing groups, such as the ortho-nitro group and the para-bromo substituent in this compound, plays a critical role in activating the sulfonyl fluoride for nucleophilic attack.
These substituents pull electron density away from the aromatic ring through inductive and resonance effects. This, in turn, increases the electrophilicity of the sulfur(VI) center, making it more susceptible to attack by nucleophiles. The result is an enhanced reaction rate compared to unsubstituted or electron-rich analogues. This electronic activation is a key feature that allows SuFEx reactions with this molecule to proceed under mild conditions, often without the need for harsh catalysts. The thermodynamic stability of the resulting products, such as sulfonamides and sulfonate esters, further drives the reaction to completion. sigmaaldrich.com The strategic placement of these activating groups makes this compound a highly reactive and desirable partner for SuFEx click chemistry.
Reactivity of the Nitro Group and its Interplay with the Sulfonyl Fluoride
The nitro group at the ortho position to the sulfonyl fluoride is not merely an activating group; it is also a versatile functional handle that can undergo a range of chemical transformations, leading to complex molecular scaffolds.
Reductive Transformations: Pathways and Products
The nitro group is readily reducible to various other nitrogen-containing functionalities, most commonly an amino group (-NH2). This transformation is typically achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst), or chemical reductants like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. A key advantage of the sulfonyl fluoride group is its remarkable resistance to reduction, allowing for the selective transformation of the nitro group while the sulfonyl fluoride remains intact. sigmaaldrich.com The product of this reduction, 5-bromo-2-aminobenzene-1-sulfonyl fluoride, is a key intermediate for further diversification.
| Reagent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature | Amine |
| Fe, HCl | Ethanol/Water, reflux | Amine |
| SnCl₂·2H₂O | Ethanol, reflux | Amine |
Intramolecular Cyclization and Rearrangement Mechanisms Triggered by Nitro Reduction
The reduction of the ortho-nitro group to an amine sets the stage for fascinating intramolecular reactions. The newly formed amino group is positioned perfectly to act as an internal nucleophile, attacking the adjacent electrophilic sulfonyl fluoride center. This intramolecular SuFEx reaction leads to the formation of a cyclic sulfonamide, known as a sultam. Specifically, the reduction of this compound followed by intramolecular cyclization would yield a brominated benzo[d]isothiazole-1,1-dioxide derivative. Such cyclization reactions are powerful tools in organic synthesis for rapidly building molecular complexity and accessing heterocyclic ring systems. rsc.orgnih.gov
Reactivity of the Bromo Substituent for Further Functionalization
The bromo substituent at the C5 position provides a third, orthogonal site for chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions. worktribe.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl bromides are excellent substrates for a variety of palladium-catalyzed couplings due to the relative ease of oxidative addition of the palladium catalyst into the carbon-bromine bond. worktribe.com
Common cross-coupling reactions that can be employed to functionalize the bromo position of this compound include the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. These methods allow for the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups, onto the aromatic ring. nih.govresearchgate.netuzh.ch The robustness of the sulfonyl fluoride and nitro groups under many standard cross-coupling conditions allows for the selective functionalization of the bromo position, making this compound a highly modular building block for the synthesis of complex, polysubstituted aromatic compounds.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄ |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ |
| Buchwald-Hartwig | Amine/Alcohol | C-N / C-O | Pd₂(dba)₃ + Ligand |
Palladium and Copper-Catalyzed Cross-Coupling Reactions
The molecular architecture of this compound, featuring a carbon-bromine bond on an electron-deficient aromatic ring, makes it a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the ortho-nitro group and the para-sulfonyl fluoride group is expected to facilitate the initial oxidative addition step, a critical phase in the catalytic cycles of palladium and copper.
Prominent among these transformations are Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various organoboron compounds (boronic acids or esters) to form biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. uzh.chresearchgate.net The strong electron-withdrawing groups on the aromatic ring can enhance the efficiency of the coupling. researchgate.net
Heck Reaction: In a Heck reaction, the compound would react with an alkene to form a substituted alkene, driven by a palladium catalyst. mdpi.com This method allows for the extension of the carbon framework by introducing vinyl groups.
Sonogashira Coupling: This coupling reaction with a terminal alkyne, co-catalyzed by palladium and copper, would yield an arylated alkyne. Such reactions are pivotal for synthesizing complex molecules with rigid, linear structural motifs. worktribe.com The activation of the aryl bromide is a key step, often facilitated by electron-deficient systems. worktribe.com
While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on structurally similar compounds. For instance, palladium-catalyzed cross-coupling reactions on other bromo-nitroaromatic systems proceed with high efficiency. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and minimizing side reactions.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 2-Nitro-5-phenylbenzene-1-sulfonyl fluoride |
| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | 2-Nitro-5-styrylbenzene-1-sulfonyl fluoride |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | 2-Nitro-5-(phenylethynyl)benzene-1-sulfonyl fluoride |
Nucleophilic Aromatic Substitution (SNAr) Reactions in Activated Systems
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitro (-NO₂) group positioned ortho to the bromine atom and the sulfonyl fluoride (-SO₂F) group in the para position. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy of the process. libretexts.org
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group.
Elimination: The leaving group (bromide anion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. libretexts.org
Due to this strong activation, the bromine atom in this compound can be readily displaced by a wide variety of nucleophiles. This makes the compound a versatile intermediate for introducing diverse functional groups. Some computational studies on related systems suggest that, in certain cases, the reaction may proceed through a concerted one-step mechanism rather than a stepwise pathway involving a stable intermediate. nih.govsemanticscholar.org
| Nucleophile | Reagent Example | Product Class | Product Name |
|---|---|---|---|
| Amine | Aniline (C₆H₅NH₂) | Diphenylamine derivative | 2-Nitro-5-(phenylamino)benzene-1-sulfonyl fluoride |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole derivative | 5-Methoxy-2-nitrobenzene-1-sulfonyl fluoride |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether derivative | 2-Nitro-5-(phenylthio)benzene-1-sulfonyl fluoride |
| Hydroxide | Potassium Hydroxide (KOH) | Phenol derivative | 5-Hydroxy-2-nitrobenzene-1-sulfonyl fluoride |
Theoretical Studies on Reaction Pathways and Electronic Structure
Quantum Chemical Calculations of Transition States and Activation Energies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions involving compounds like this compound. nih.gov These computational methods allow for the mapping of potential energy surfaces for reactions such as SNAr, providing critical insights into reaction pathways. semanticscholar.org
For the SNAr reaction, calculations can determine the energies of the reactants, the putative Meisenheimer intermediate, the transition states, and the products. acs.org By comparing the activation energies (ΔG‡) for different possible pathways, one can predict the feasibility and regioselectivity of a reaction. For instance, theoretical models can compute the activation barrier for a nucleophile to attack the carbon bearing the bromine atom. semanticscholar.org
These calculations can distinguish between a stepwise mechanism, characterized by a stable intermediate (a local minimum on the potential energy surface), and a concerted mechanism, which proceeds through a single transition state. nih.govsemanticscholar.org The nature of the nucleophile, the leaving group, and the solvent can influence which pathway is favored, and computational studies can model these effects. For this compound, DFT calculations would likely confirm a low activation barrier for the displacement of bromide due to the significant stabilization of the transition state by the electron-withdrawing groups.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH₃O⁻ | 0.0 (Reference) |
| Transition State 1 (TS1) | Energy barrier for C-O bond formation | +12.5 |
| Meisenheimer Complex | Stable intermediate after nucleophilic addition | -8.0 |
| Transition State 2 (TS2) | Energy barrier for C-Br bond cleavage | +15.0 (Rate-determining) |
| Products | 5-Methoxy-2-nitrobenzene-1-sulfonyl fluoride + Br⁻ | -25.0 |
Analysis of Electronic Distribution and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui functions)
The reactivity of this compound is intrinsically linked to its electronic structure. Theoretical methods can provide a detailed picture of electron distribution and identify sites susceptible to chemical attack through various reactivity descriptors.
Frontier Molecular Orbitals (FMOs): According to FMO theory, chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. acs.org For this compound, an electrophile, the energy and spatial distribution of its LUMO are of paramount importance. researchgate.net Due to the presence of the -NO₂ and -SO₂F groups, the LUMO is expected to be of low energy and delocalized over the aromatic ring, with large orbital coefficients on the carbon atoms ortho and para to the nitro group, including the carbon bonded to the bromine atom. researchgate.netscispace.com This low-energy LUMO makes the molecule a strong electron acceptor and thus highly susceptible to attack by nucleophiles.
Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. mdpi.com For a nucleophilic attack, the relevant function, f⁺(r), highlights the sites where an incoming electron is most likely to be accommodated. In the case of this compound, the f⁺(r) function would be expected to have a large value on the carbon atom attached to the bromine, quantitatively confirming it as the most electrophilic center and the primary site for SNAr reactions. scispace.commdpi.com This analysis provides a more nuanced view than simple resonance structures, mathematically pinpointing the most reactive sites.
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Low | Poor nucleophile (electron donor) |
| LUMO Energy | Very Low | Strong electrophile (electron acceptor) |
| HOMO-LUMO Gap | Small | High reactivity |
| LUMO Distribution | Large coefficients on C-Br, C-NO₂, C-SO₂F | Indicates sites prone to nucleophilic attack |
| Fukui Function (f⁺) | Maximum value on the carbon bonded to bromine | Confirms C-Br as the primary site for nucleophilic attack |
Applications of 5 Bromo 2 Nitrobenzene 1 Sulfonyl Fluoride in Complex Molecular Construction
Utility as a Versatile Building Block in Organic Synthesis
The distinct reactivity of its three functional groups makes 5-bromo-2-nitrobenzene-1-sulfonyl fluoride (B91410) a highly versatile building block. nih.govossila.com Chemists can strategically manipulate each part of the molecule to introduce a variety of other functionalities and build intricate molecular frameworks. The presence of fluorine, in particular, is desirable in medicinal chemistry due to its ability to influence properties like metabolic stability and binding affinity. ossila.com
The structure of 5-bromo-2-nitrobenzene-1-sulfonyl fluoride allows for its incorporation into a wide array of molecular designs through sequential and controlled reactions.
Sulfonyl Fluoride Group: This group is primarily used in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a next-generation click chemistry platform. bldpharm.comsigmaaldrich.com This allows for the efficient and stable connection of the aryl sulfonyl moiety to molecules containing nucleophilic groups like phenols or amines.
Bromine Atom: The bromo-substituent is a classic handle for transition metal-catalyzed cross-coupling reactions. nbinno.com Methods like Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of new carbon-carbon bonds, attaching various alkyl, alkenyl, alkynyl, or aryl groups at this position. nbinno.com
Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group can then be further functionalized through acylation, alkylation, or diazotization, opening up another avenue for molecular diversification. nbinno.com
This trifecta of reactivity allows for a programmed, step-by-step assembly of complex structures, where each functional group can be addressed independently without interfering with the others.
The sulfonyl fluoride moiety is a stable and effective precursor for several important sulfur-containing functional groups that are prevalent in pharmaceuticals and agrochemicals. theballlab.comresearchgate.net
Sulfonamides: Sulfonyl fluorides are increasingly preferred over the more traditional sulfonyl chlorides for sulfonamide synthesis due to their higher stability and greater chemoselectivity. theballlab.com They react with primary and secondary amines to form sulfonamides, a key functional group in many blockbuster drugs. researchgate.netekb.eg The reaction can be facilitated by activators like calcium triflimide [Ca(NTf2)2] to enhance the reactivity of the stable sulfonyl fluoride group. theballlab.com
Sulfonate Esters: Reaction of the sulfonyl fluoride with alcohols or phenols, often in the presence of a base, yields sulfonate esters. This transformation is a key step in linking the arylsulfonyl core to various molecular fragments through an oxygen bridge.
Sulfones: While not a direct reaction of the sulfonyl fluoride group itself, the entire molecule can serve as a precursor to sulfones. For instance, after converting the sulfonyl fluoride to a sulfonamide or sulfonate ester, the bromine atom can be used in coupling reactions. Alternatively, radical-based methods can sometimes be employed to transform sulfonamide derivatives into sulfones. researchgate.net
Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Cyanobenzenesulfonyl fluoride + Aniline | Ca(NTf2)2, Et3N, t-amylOH, 60 °C | 4-Cyano-N-phenylbenzenesulfonamide | 85% | theballlab.com |
| Aryl/Alkylsulfonyl fluorides + Amines | Ca(NTf2)2, t-amylOH | Aryl/Alkyl Sulfonamides | Good to Excellent | theballlab.com |
| Sulfonyl fluorides + Amines | Catalytic 1-hydroxybenzotriazole (HOBt) | Sulfonamides | 87-99% | researchgate.net |
Derivatization Strategies for Advanced Chemical Entities
The orthogonal nature of the functional groups on this compound is ideal for modern synthetic strategies like late-stage functionalization and modular synthesis.
Late-stage functionalization (LSF) is the strategy of introducing functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. nih.govresearchgate.net This allows chemists to quickly generate analogues of a lead compound to optimize its properties. This compound is well-suited for LSF.
SuFEx for LSF: The sulfonyl fluoride group is relatively stable but can be activated to react with specific nucleophilic residues on a larger molecule. nih.gov This SuFEx "click" reaction provides a reliable method to attach the bromo-nitro-phenyl scaffold to a complex core molecule in a late-stage step. researchgate.net
Bromine Reactivity for LSF: After attaching the scaffold via the SuFEx reaction, the bromine atom serves as a versatile point for further modification. Palladium-catalyzed cross-coupling reactions can be performed on the now-tethered building block to introduce additional diversity, such as fluorescent tags, solubility enhancers, or groups that modulate biological activity. nbinno.com
Modular synthesis involves the assembly of molecules from interchangeable "modules" or building blocks. researchgate.net This approach is highly effective for generating libraries of related compounds for high-throughput screening in drug discovery. The trifunctional nature of this compound makes it an excellent starting point for a modular or "divergent" synthesis.
A typical workflow could involve:
Reaction at the Sulfonyl Fluoride: A set of diverse amines or phenols are reacted with the sulfonyl fluoride group to create a library of sulfonamides or sulfonate esters.
Reaction at the Bromine: Each compound from the first step is then subjected to a variety of cross-coupling partners (e.g., different boronic acids in a Suzuki reaction) to add another layer of diversity. nih.gov
Modification of the Nitro Group: The nitro group on each of the resulting products can then be reduced and acylated with a range of carboxylic acids, creating a large and structurally diverse library from a single starting material.
This strategy allows for the rapid exploration of the chemical space around a core scaffold, which is invaluable for identifying structure-activity relationships. researchgate.net
Design and Application in Chemical Biology as Covalent Probes
The sulfonyl fluoride functional group has been identified as a "privileged warhead" for designing covalent probes in chemical biology. rsc.orgnih.gov These probes are designed to form a stable, covalent bond with a specific target protein, enabling researchers to study protein function, identify drug targets, and map binding sites. nih.gov
Aryl sulfonyl fluorides like this compound are particularly useful because they balance stability in aqueous biological environments with sufficient reactivity to covalently modify specific nucleophilic amino acid residues, such as tyrosine, lysine (B10760008), serine, and histidine, within a protein's binding pocket. rsc.orgnih.gov The reactivity is often context-dependent, meaning the bond-forming reaction is significantly accelerated by the specific microenvironment of the protein's active site. nih.gov
This compound can be used as a core structure for such probes:
The sulfonyl fluoride acts as the electrophilic "warhead" that forms the covalent bond with the target protein.
The bromo-nitro-phenyl body provides a scaffold for further modification. For example, the bromine atom can be used to attach reporter tags, such as fluorophores or biotin, via cross-coupling reactions. These tags allow for the visualization or isolation of the protein target after covalent labeling has occurred.
Chiral sulfonyl fluoride probes have been used to directly identify ligandable tyrosines and lysines in cells, demonstrating the power of this functional group in discovering new therapeutic targets. ucsf.edu
Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid | Type of Interaction | Application | Reference |
|---|---|---|---|
| Serine | Covalent modification (sulfonylation) | Protease inhibition, enzyme mapping | rsc.orgnih.gov |
| Tyrosine | Covalent modification (sulfonylation) | Target identification, covalent inhibition | rsc.orgnih.govucsf.edu |
| Lysine | Covalent modification (sulfonylation) | Target identification, ligand discovery | rsc.orgnih.govucsf.edu |
| Histidine | Covalent modification (sulfonylation) | Protein cross-linking, probe development | rsc.orgnih.gov |
| Threonine | Covalent modification (sulfonylation) | Covalent probe development | rsc.orgnih.gov |
Selective Covalent Modification of Biomolecules and Amino Acid Residues (Ser, Thr, Tyr, Lys, Cys, His)
The sulfonyl fluoride group is a proficient electrophile capable of forming stable, covalent bonds with a variety of nucleophilic amino acid side chains within proteins. rsc.orgrsc.orgnih.gov This reactivity is not limited to a single amino acid; sulfonyl fluorides have been shown to target context-specific serine, threonine, tyrosine, lysine, cysteine, and histidine residues. rsc.orgrsc.org This broad yet selective reactivity has made aryl sulfonyl fluorides, such as this compound, important tools for covalently modifying biomolecules.
The reaction proceeds via a nucleophilic attack from the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester (with Ser, Thr, Tyr) or sulfonamide (with Lys, His) linkage. nih.gov While reaction with cysteine is possible, the resulting thiosulfonate ester can be unstable. nih.gov The specific residue that reacts is often determined by its local microenvironment within the protein, which can enhance its nucleophilicity. nih.gov This context-dependent reactivity allows for the targeting of specific residues beyond those that are generally considered highly nucleophilic, such as cysteine. rsc.org
Research into the reactivity of various sulfur(VI) fluoride electrophiles has established a general reactivity profile with common nucleophilic amino acids. nih.gov These studies provide a foundation for predicting the behavior of reagents like this compound in biological systems.
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Relative Reactivity with Sulfonyl Fluorides |
|---|---|---|---|
| Tyrosine (Tyr) | Phenol (-OH) | Sulfonate Ester | High |
| Lysine (Lys) | Amine (-NH2) | Sulfonamide | Moderate |
| Histidine (His) | Imidazole | Sulfonamide | Moderate |
| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Context-Dependent |
| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Context-Dependent |
| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester (Potentially Unstable) | Highest (but may lead to unstable adduct) |
Development of Activity-Based Profiling (ABP) Agents
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes small-molecule probes to assess the functional state of enzymes directly in complex biological systems. rsc.org These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that covalently binds to an active site residue, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
The sulfonyl fluoride moiety is an ideal warhead for ABPs due to its inherent stability and its ability to covalently react with nucleophilic residues often found in enzyme active sites. rsc.orgrsc.org A compound like this compound could serve as the core scaffold for such a probe. The aryl sulfonyl fluoride would function as the electrophilic warhead, targeting active enzymes. The aromatic ring provides a framework for attaching a linker and a reporter tag, which could be achieved by leveraging the bromo or nitro substituents for further chemical synthesis.
The development of an ABP from this compound would involve chemically modifying the molecule to incorporate a reporter tag, enabling the visualization or isolation of target proteins that have been covalently labeled by the probe. The selectivity of such a probe can be tuned by altering the substitution pattern on the aromatic ring to achieve preferential binding to the active site of a specific enzyme or enzyme family before the covalent reaction occurs. This approach allows for the profiling of enzyme activity in native biological contexts, providing valuable insights into disease states and aiding in drug discovery. rsc.orgcore.ac.uk
| ABP Component | Function | Example based on this compound |
|---|---|---|
| Reactive Group (Warhead) | Forms a covalent bond with a target enzyme's active site residue. | The -SO2F (sulfonyl fluoride) group. |
| Scaffold/Linker | Provides structural framework and connects the warhead to the reporter tag. | The 5-Bromo-2-nitrobenzene- core, with attachment via the bromo or nitro group. |
| Reporter Tag | Enables detection, visualization, and/or enrichment of labeled proteins. | A synthetically attached Biotin (for affinity purification) or a Fluorophore (for imaging). |
Application in Materials Science and Polymer Chemistry
The field of polymer and materials science has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, efficient, and high-yielding. A key member of this family is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. rsc.orglbl.govalfa-chemistry.com SuFEx chemistry enables the reliable and efficient formation of robust sulfonate or sulfate linkages, making it a powerful tool for polymer synthesis. lbl.govresearchgate.net
Aryl sulfonyl fluorides, the class of compounds to which this compound belongs, are key reactants in SuFEx-mediated polymerization. alfa-chemistry.comacs.org In a typical SuFEx polymerization, a molecule containing two sulfonyl fluoride groups (an A-A monomer) is reacted with a molecule containing two nucleophilic groups, such as silylated phenols (a B-B monomer), to form a long-chain polymer. acs.org
Therefore, a bifunctional derivative of this compound could potentially act as a monomer in SuFEx polymerization to create novel polysulfonates. The resulting polymers would have backbones containing the stable sulfonate linkage and would be decorated with bromo and nitro functional groups. These groups could then be used for post-polymerization modification, allowing for the fine-tuning of the material's properties or for grafting other molecules onto the polymer backbone. This capability opens the door to creating advanced materials with tailored thermal, mechanical, or optical properties for a wide range of applications. lbl.govalfa-chemistry.com
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst | Resulting Linkage | Polymer Type |
|---|---|---|---|---|
| Aryl Sulfonyl Fluoride (Ar-SO2F) | Aryl Silyl Ether (Ar'-OSiR3) | Fluoride Source (e.g., TBAF) | Aryl Sulfonate Ester (Ar-SO2-O-Ar') | Polysulfonate |
Advanced Characterization and Analytical Methodologies for 5 Bromo 2 Nitrobenzene 1 Sulfonyl Fluoride and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³³S) for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride (B91410), offering specific insights into the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the aromatic protons. For 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride, the spectrum, typically recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃), reveals three distinct signals corresponding to the protons on the benzene (B151609) ring. rsc.org The expected signals are a singlet at approximately 8.32 ppm and two doublets at 8.07 ppm and 7.94 ppm, with coupling constants (J) of about 8.4-8.5 Hz. rsc.org This pattern helps to confirm the substitution pattern on the aromatic ring.
¹⁹F NMR: Given the presence of a sulfonyl fluoride group, ¹⁹F NMR is a particularly powerful and direct tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR experiments. wikipedia.org The analysis of this compound shows a characteristic singlet in the ¹⁹F NMR spectrum at approximately 65.73 ppm (in CDCl₃), confirming the presence and electronic environment of the fluorine atom in the -SO₂F group. rsc.org
³³S NMR: Sulfur-33 NMR is generally challenging due to the low natural abundance of the ³³S isotope and its quadrupolar nucleus, which results in broad signals. While not a routine technique, it could potentially be used in specialized research to directly probe the sulfur atom in the sulfonyl fluoride group.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | CDCl₃ | 8.32 | s (1H) |
| ¹H | CDCl₃ | 8.07 | d (1H), J = 8.4 Hz |
| ¹H | CDCl₃ | 7.94 | d (1H), J = 8.5 Hz |
| ¹⁹F | CDCl₃ | 65.73 | s |
Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI), provides a highly accurate mass measurement. The calculated exact mass for the molecular formula C₆H₃BrFNO₄S is 284.0554 m/z. rsc.org Experimental HRMS data can confirm this value, providing strong evidence for the compound's elemental composition. rsc.org
Tandem MS (MS/MS) can be employed to study the fragmentation pathways of the molecule. By isolating the parent molecular ion and inducing fragmentation, characteristic neutral losses and fragment ions can be identified, which helps to piece together the molecular structure. Likely fragmentation patterns for this compound would include the loss of the sulfonyl fluoride group (-SO₂F), the nitro group (-NO₂), or the bromine atom (-Br), providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these spectra would exhibit characteristic absorption bands confirming its key structural features.
The most prominent peaks would include:
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations, typically found in the regions of 1420-1380 cm⁻¹ and 1210-1170 cm⁻¹, respectively.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, characteristically appearing around 1570-1520 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The IR spectrum of the related 2-Nitro-4-bromo-benzene-sulfonamide shows these characteristic nitro group peaks. nist.gov
Sulfur-Fluorine Bond (S-F): A characteristic stretching vibration for the S-F bond is expected in the 850-750 cm⁻¹ region.
Aromatic Ring: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹. The substitution pattern is often reflected in the C-H out-of-plane bending region (900-675 cm⁻¹).
Carbon-Bromine Bond (C-Br): A stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 680-515 cm⁻¹.
Raman spectroscopy would provide complementary data, often showing strong signals for symmetric vibrations and non-polar bonds, which can aid in a more complete vibrational assignment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1570-1520 |
| Aromatic C=C | Stretching | 1600-1450 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1420-1380 |
| Nitro (NO₂) | Symmetric Stretching | 1370-1320 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1210-1170 |
| Sulfur-Fluorine (S-F) | Stretching | 850-750 |
| Carbon-Bromine (C-Br) | Stretching | 680-515 |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of this compound and for isolating it from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the premier analytical techniques for assessing the purity of non-volatile organic compounds like sulfonyl fluorides. rsc.org These methods separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica (B1680970) column) and a liquid mobile phase.
For the analysis of this compound, a reverse-phase HPLC or UPLC method would typically be employed. chinesechemsoc.org This would involve a nonpolar stationary phase and a polar mobile phase, such as a gradient mixture of water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape. chinesechemsoc.org A detector, most commonly a UV-Vis detector set to a wavelength where the aromatic nitro compound absorbs strongly, would be used to monitor the column effluent. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. chinesechemsoc.org Coupling these separation techniques with mass spectrometry (LC-MS) provides both retention time and mass data, allowing for the confident identification of the main component and any impurities. chinesechemsoc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its molecular weight and the presence of polar functional groups (-NO₂, -SO₂F), this compound itself is likely not sufficiently volatile for direct analysis by GC-MS without significant degradation.
However, GC-MS could be a valuable tool for analyzing more volatile derivatives of the parent compound or for detecting volatile impurities from its synthesis. For instance, if the sulfonyl fluoride group were to be reacted (derivatized) to form a less polar, more volatile functional group, the resulting product could be amenable to GC-MS analysis. This would provide both the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. While the specific crystal structure of this compound has not been detailed in publicly available databases, analysis of structurally related compounds allows for an informed understanding of its likely solid-state conformation.
For instance, the X-ray crystal structure of 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)-5,5-diphenylpiperidine provides critical insights into the orientation of the 2-nitrophenylsulfonyl moiety. researchgate.net In this related structure, the sulfonyl group and the nitro group are twisted relative to the plane of the benzene ring. researchgate.net The dihedral angle between the plane of the sulfonyl group (defined by the O-S-O atoms) and the phenyl ring is 55.0(1)°, while the angle between the nitro group's plane (O-N-O) and the phenyl ring is 75.2(1)°. researchgate.net This significant twisting is a common feature in ortho-substituted benzene rings, arising from steric hindrance between the adjacent bulky groups.
Similarly, the nitro group itself is typically found to be nearly coplanar with the aromatic ring to maximize resonance, but steric crowding can force it to twist. mdpi.com In the case of this compound, a similar non-planar conformation is expected, with the S-F and N-O bonds oriented out of the plane of the benzene ring. X-ray analysis would precisely quantify these dihedral angles and reveal intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing arrangement.
| Parameter | Value |
|---|---|
| Compound | 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)-5,5-diphenylpiperidine |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Dihedral Angle (Phenyl Ring / Sulfonyl Group) | 55.0(1)° |
| Dihedral Angle (Phenyl Ring / Nitro Group) | 75.2(1)° |
| Dihedral Angle (Sulfonyl Group / Nitro Group) | 52.8(1)° |
Advanced Analytical Methodologies for Reaction Monitoring and Kinetic Studies
To optimize synthetic routes and understand reaction mechanisms involving this compound, advanced analytical methodologies that provide real-time data are indispensable. These techniques allow for the continuous tracking of species concentrations, offering a dynamic view of the reaction progress.
In-situ (in the reaction mixture) spectroscopy enables the monitoring of chemical reactions as they occur, eliminating the need for sampling and quenching, which can introduce errors and are often impractical for fast or sensitive reactions.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, is a powerful tool for tracking changes in the concentrations of reactants, intermediates, and products. mt.commdpi.com The technique works by monitoring the characteristic vibrational frequencies of functional groups. For a reaction involving this compound, one could track the disappearance of a precursor's vibrational bands and the appearance of bands specific to the product, such as the strong symmetric and asymmetric stretches of the sulfonyl (O=S=O) and nitro (N=O) groups. mt.comyoutube.com This provides real-time kinetic data, helps identify reaction endpoints, and can reveal the formation of transient intermediates. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| -SO2F | S=O Asymmetric Stretch | 1410 - 1470 |
| -SO2F | S=O Symmetric Stretch | 1200 - 1240 |
| -NO2 (Aromatic) | N=O Asymmetric Stretch | 1500 - 1560 |
| -NO2 (Aromatic) | N=O Symmetric Stretch | 1335 - 1370 |
| C-Br (Aromatic) | C-Br Stretch | 1030 - 1075 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F NMR, is exceptionally well-suited for monitoring reactions that form sulfonyl fluorides. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it a sensitive probe. The conversion of a precursor to this compound can be quantitatively monitored by observing the disappearance of a fluorine signal from a starting material and the appearance of a new signal corresponding to the -SO₂F group. The integration of these signals over time provides a direct measure of reaction conversion and kinetics.
Electrochemical techniques, such as cyclic voltammetry (CV), are essential for characterizing the redox (reduction-oxidation) properties of electroactive molecules like this compound. The presence of the nitro group makes the compound particularly susceptible to reduction.
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information about the reduction and oxidation potentials of a substance. For aromatic nitro compounds, the electrochemical reduction is a well-studied process that typically occurs in multiple steps. researchgate.netbohrium.com In protic or mixed media, the first step is often a one-electron reduction to form a nitro radical anion. psu.edu This is followed by further proton- and electron-transfer steps to yield nitroso and hydroxylamine (B1172632) derivatives, and ultimately the corresponding amine. nih.gov
The precise reduction potential is highly dependent on the molecular structure and solvent conditions. The presence of two electron-withdrawing groups (–NO₂ and –SO₂F) on the benzene ring would be expected to shift the reduction potential of this compound to less negative values, making it easier to reduce compared to nitrobenzene (B124822) itself. psu.edu CV can be used to determine these potentials, assess the reversibility of the redox processes, and study the stability of the generated radical intermediates.
| Compound | Method | Conditions | Reduction Peak Potential (Epc) vs. Reference | Reference |
|---|---|---|---|---|
| o-Nitrophenol | Cyclic Voltammetry | pH 4.5 Acetate Buffer | -0.602 V vs. Ag/AgCl | nih.gov |
| p-Nitrophenol | Polarization Studies | Aqueous | 1.4 V (Decomposition Potential) vs. SCE | psu.edu |
| Ethyl-m-nitrobenzoate | Cyclic Voltammetry | DMF/Aqueous Buffer pH 9.4 | ~ -0.9 V vs. Ag/AgCl | psu.edu |
Mechanistic Insights into Biological Interactions of Ortho Nitro Aryl Sulfonyl Fluorides
Molecular Mechanisms of Action in Biological Systems
The biological activity of ortho-nitro aryl sulfonyl fluorides, such as 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride (B91410), is predicated on a series of complex molecular interactions. These interactions are primarily driven by the inherent electrophilicity of the sulfonyl fluoride moiety and are significantly modulated by the presence and position of the nitro group.
The sulfonyl fluoride (SO₂F) group is a privileged electrophilic "warhead" in chemical biology due to its unique balance of stability and reactivity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are more resistant to hydrolysis, allowing them to persist in aqueous biological environments and reach their intended targets. Their electrophilic nature enables them to form stable, covalent bonds with nucleophilic amino acid residues within proteins.
The sulfur atom of the sulfonyl fluoride is highly electron-deficient, making it susceptible to attack by the side chains of several amino acids. Research has shown that sulfonyl fluorides can react with a variety of nucleophilic residues, including:
Serine and Threonine: The hydroxyl groups of these residues can attack the sulfonyl fluoride, forming a stable sulfonate ester linkage. This is a common mechanism for the inhibition of serine proteases.
Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile that readily reacts with sulfonyl fluorides.
Lysine (B10760008): The ε-amino group of lysine can also act as a nucleophile, forming a stable sulfonamide bond.
Histidine and Cysteine: While reactions with histidine and cysteine residues are possible, the resulting adducts are often less stable compared to those formed with serine, tyrosine, or lysine.
This broad reactivity allows sulfonyl fluoride-containing compounds to target a wide range of proteins, with specificity being conferred by the rest of the molecular structure guiding the warhead to a particular protein's binding site.
The presence of a nitro group, particularly in the ortho position relative to the sulfonyl fluoride, introduces a critical activation mechanism. In many biological systems, especially within bacteria or the hypoxic microenvironments of tumors, there is an abundance of nitroreductase enzymes. These enzymes catalyze the reduction of the nitroaromatic group.
The reduction of the ortho-nitro group by nitroreductases leads to the formation of highly reactive intermediates that are central to the compound's mechanism of action. researchgate.net Two primary pathways have been proposed following the initial reduction:
Direct Activation: The parent compound, 2-nitrobenzenesulfonyl fluoride, may first react with a target protein. Subsequent reduction of the nitro group on this protein-adduct could generate reactive species that damage the target protein or neighboring biomolecules. researchgate.net
Intermediate Formation and Attack: A more likely route involves the nitroreductase-mediated reduction of the unbound compound to form a hydroxylamine (B1172632) intermediate. researchgate.net This hydroxylamine can then perform an intramolecular nucleophilic attack on the adjacent sulfonyl fluoride group. This attack generates a highly reactive, five-membered cyclic intermediate known as an oxathiazole S-oxide. researchgate.net This strained intermediate is a potent electrophile that can rapidly react with and covalently modify essential bacterial proteins, leading to cell death. researchgate.net
These reactive species, particularly the hydroxylamine and the cyclic intermediate, are far more reactive than the parent sulfonyl fluoride, showcasing how enzymatic activation dramatically amplifies the compound's biological effect.
Structure-Activity Relationship Studies to Elucidate Functional Group Importance
The specific arrangement and nature of the functional groups on the aromatic ring are paramount to the biological activity of compounds like 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride. Structure-activity relationship (SAR) studies have provided critical insights into why this particular architecture is effective.
The spatial relationship between the nitro group and the sulfonyl fluoride group is the most critical factor determining biological activity. Studies on various isomers of nitrobenzenesulfonyl fluoride have unequivocally demonstrated that the ortho configuration is essential for antibacterial efficacy. researchgate.netresearchgate.netnih.gov
| Compound Isomer | Relative Position | Antibacterial Activity |
| 2-Nitrobenzenesulfonyl fluoride | ortho | Active |
| 3-Nitrobenzenesulfonyl fluoride | meta | Inactive |
| 4-Nitrobenzenesulfonyl fluoride | para | Inactive |
This strict positional requirement strongly supports the proposed mechanism involving the formation of a cyclic intermediate. researchgate.net In the meta and para isomers, the reduced nitro group is too far from the sulfonyl fluoride to allow for the intramolecular cyclization that forms the highly reactive oxathiazole intermediate. Therefore, these isomers cannot be activated in the same manner and are consequently inactive. researchgate.netresearchgate.net
The presence of a bromine atom at the 5-position of the benzene (B151609) ring further modulates the compound's properties. Halogens like bromine exert two opposing electronic effects: an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.orgstackexchange.com
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring as a whole.
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. researchgate.net This effect increases electron density, particularly at the ortho and para positions relative to the bromine.
Correlation between Electronic Properties and Biological Activity
The biological activity of ortho-nitro aryl sulfonyl fluorides, including "this compound", is intrinsically linked to the electronic properties endowed by the substituents on the aromatic ring. The interplay between the electron-withdrawing nature of the nitro and sulfonyl fluoride groups, along with other substitutions, dictates the electrophilicity of the sulfur atom, which is a key determinant of its reactivity towards biological nucleophiles.
The positioning of the nitro group ortho to the sulfonyl fluoride is a critical structural requirement for the antibacterial activity of this class of compounds. nih.govrsc.orgresearchgate.net This specific arrangement is believed to be essential for the mechanism of action, which may involve intracellular reduction of the nitro group to form reactive intermediates that can subsequently interact with cellular targets. nih.gov Compounds where the nitro group is located at the meta or para positions have been shown to be inactive, underscoring the importance of the ortho-relationship for biological efficacy. rsc.orgresearchgate.net
Substituents on the benzene ring can modulate the electronic environment of the sulfonyl fluoride moiety. Electron-withdrawing groups, such as the bromine atom in "this compound", are expected to enhance the electrophilicity of the sulfonyl fluoride. This increased electrophilicity can lead to a higher reactivity with nucleophilic residues in target proteins. However, this does not always translate to enhanced biological activity. In a study of various 2-nitrobenzenesulfonyl fluoride derivatives, it was observed that most halogen modifications led to a decrease in antibacterial activity compared to the unsubstituted parent compound. researchgate.net This suggests that while electronic properties are a crucial factor, other aspects like steric hindrance and the ability of the compound to be processed by bacterial enzymes also play a significant role.
The table below illustrates the antibacterial activity of some ortho-nitro aryl sulfonyl fluorides, highlighting the impact of different substituents on their minimum inhibitory concentration (MIC) against E. coli.
| Compound Name | Substituent(s) | MIC (µg/mL) against E. coli |
| 2-Nitrobenzenesulfonyl fluoride | None | 5.15 nih.gov |
| 4-Methyl-2-nitrobenzenesulfonyl fluoride | 4-Methyl | 5.45 nih.gov |
| 2-Nitrothiophene-3-sulfonyl fluoride | Thiophene ring | 0.66 nih.gov |
This table is for illustrative purposes and includes compounds from the broader class of ortho-nitro aryl sulfonyl fluorides to demonstrate structure-activity relationships, due to the limited specific data available for this compound.
Development of Chemical Tools for Biological Pathway Interrogation
The unique reactivity profile of sulfonyl fluorides has made them valuable warheads for the development of chemical probes to investigate biological pathways. researchgate.netnih.gov These electrophilic moieties can form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, often with a high degree of specificity depending on the surrounding molecular scaffold. nih.gov This property allows for the design of activity-based probes that can be used to identify and study the function of enzymes and other proteins within complex biological systems.
While specific examples of "this compound" being used as a scaffold for chemical probe development are not extensively documented in publicly available research, the general principles can be applied. The synthesis of such probes typically involves the functionalization of the aromatic ring to incorporate reporter tags, such as fluorophores or biotin, or handles for click chemistry, like alkynes or azides. These modifications allow for the visualization or enrichment of proteins that have been targeted by the probe.
The development of such chemical tools from an ortho-nitro aryl sulfonyl fluoride scaffold would be of particular interest for studying the mechanism of action of this class of antibacterial agents. For instance, a probe based on this scaffold could be used to identify the specific bacterial proteins that are targeted, providing valuable insights into their mode of killing bacteria. Furthermore, such probes could be employed to investigate the role of nitroreductases in the activation of these compounds within the bacterial cell.
The general synthetic strategy for developing such probes often starts with a functionalized aryl bromide, which can be converted to the corresponding sulfonyl fluoride. nih.gov This approach allows for the introduction of various functionalities onto the aromatic ring, providing a versatile platform for the design of a diverse range of chemical tools for biological interrogation.
Future Directions and Interdisciplinary Research Opportunities
Innovations in Catalysis for Sustainable Synthesis and Functionalization
The synthesis of sulfonyl fluorides has traditionally relied on methods that can be harsh or require specialized reagents. The future of sulfonyl fluoride (B91410) chemistry is intrinsically linked to the development of novel catalytic systems that promote sustainability and efficiency.
Recent advancements have focused on photocatalytic methods for the synthesis of sulfonyl fluorides. dntb.gov.ua These methods utilize light energy to drive chemical reactions, often under mild conditions. For instance, photoredox catalysis has enabled the generation of fluorosulfonyl radicals from stable precursors, which can then participate in the synthesis of diverse functionalized sulfonyl fluorides. rsc.org Another avenue of innovation lies in the development of catalytic systems that enable the synthesis of sulfonyl fluorides in environmentally benign solvents, such as water. digitellinc.com Surfactant-based catalytic systems have shown promise in facilitating nucleophilic fluorination in aqueous media, a significant step towards greener chemical processes. digitellinc.com
Catalysis also plays a crucial role in the functionalization of sulfonyl fluorides. While the S-F bond is remarkably stable, its activation for nucleophilic substitution often requires a catalyst. acs.orgacs.org Research is ongoing to develop more efficient catalysts for SuFEx reactions, including the use of nucleophilic catalysts like hydroxybenzotriazole (HOBt) in combination with co-additives to facilitate the synthesis of sulfonamides and sulfamates under mild conditions. acs.orgresearchgate.net The exploration of base-catalyzed activation of sulfonyl fluorides continues to be an active area of research, with computational studies providing insights into the reaction mechanisms. acs.org
Table 1: Emerging Catalytic Strategies for Sulfonyl Fluoride Chemistry
| Catalytic Strategy | Description | Advantages |
| Photoredox Catalysis | Utilizes light to generate reactive intermediates for sulfonyl fluoride synthesis. rsc.org | Mild reaction conditions, high efficiency, sustainable energy source. dntb.gov.ua |
| Aqueous Synthesis | Employs surfactant-based catalysts to enable reactions in water. digitellinc.com | Environmentally friendly, economical. digitellinc.com |
| Nucleophilic Catalysis | Uses catalysts like HOBt to activate the S-F bond for substitution reactions. acs.org | Mild conditions, high yields for sulfonamide and sulfamate synthesis. acs.org |
| Base Catalysis | Explores the role of bases in activating sulfonyl fluorides for SuFEx reactions. acs.org | Potential for developing new activation strategies. |
Integration with Computational Chemistry and Artificial Intelligence for Design and Prediction
The synergy between experimental chemistry and computational tools is poised to accelerate the discovery and application of new sulfonyl fluoride-based molecules. Computational chemistry and artificial intelligence (AI) are becoming indispensable for designing novel compounds and predicting their reactivity and properties.
Density Functional Theory (DFT) calculations are being employed to elucidate the mechanisms of reactions involving sulfonyl fluorides, such as the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis. nih.gov These computational studies not only provide a deeper understanding of the reaction pathways but also enable the rational design of more efficient catalysts. nih.gov
Machine learning (ML) algorithms are emerging as powerful tools for navigating the complex reaction space of sulfonyl fluoride chemistry. ucla.eduacs.org By training ML models on large datasets of experimental results, it is possible to predict the outcomes of reactions with a high degree of accuracy. ucla.edu This predictive capability can significantly reduce the time and resources required for reaction optimization and the discovery of new synthetic methods. For example, ML has been successfully used to predict high-yielding conditions for the deoxyfluorination of alcohols using sulfonyl fluorides. ucla.eduacs.org The integration of AI in synthesis planning is also a growing area, with data-driven programs being developed to assist in the design of synthetic routes to target molecules. nih.govacs.org
Expanding the Scope of SuFEx Chemistry to Novel Conjugation and Derivatization
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful click chemistry reaction, enabling the rapid and reliable formation of covalent bonds. monash.edu The future of SuFEx lies in expanding its scope to create novel molecular connections and derivatizations with broad applications.
Researchers are continuously developing new SuFEx clickable hubs and reagents to broaden the range of accessible molecules. monash.eduresearchgate.net For instance, the development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) provides a multifunctional platform for further chemical transformations. rsc.org The inherent stability and predictable reactivity of the sulfonyl fluoride group make it an ideal handle for late-stage functionalization of complex molecules, including pharmaceuticals. nih.gov This approach allows for the rapid generation of analog libraries to explore structure-activity relationships. nih.gov
SuFEx chemistry is also finding applications in bioconjugation. The ability of sulfonyl fluorides to react selectively with specific amino acid residues, such as lysine (B10760008) and tyrosine, makes them valuable tools for covalently modifying proteins. acs.orgacs.org This opens up possibilities for developing novel therapeutic agents and chemical probes for studying biological systems. acs.orgacs.org The use of SuFEx in solid-phase synthesis is another promising direction, enabling the efficient production of compound libraries for high-throughput screening. acs.org
Table 2: Applications of Expanded SuFEx Chemistry
| Application Area | Description | Potential Impact |
| Late-Stage Functionalization | Modification of complex molecules at a late stage of synthesis. nih.gov | Rapid diversification of drug candidates and bioactive compounds. nih.gov |
| Bioconjugation | Covalent modification of proteins and other biomolecules. acs.orgacs.org | Development of targeted therapeutics and biological probes. acs.org |
| Solid-Phase Synthesis | Use of SuFEx chemistry on solid supports for library generation. acs.org | High-throughput discovery of new biologically active molecules. acs.org |
| Development of Novel Reagents | Creation of new multifunctional SuFEx clickable hubs. rsc.org | Expansion of the synthetic toolbox for accessing novel chemical space. |
Exploration of New Application Domains in Materials Science and Advanced Functional Molecules
The robust nature of the sulfonyl fluoride group and the linkages formed through SuFEx chemistry make these compounds highly attractive for applications in materials science and the development of advanced functional molecules.
The stability of the S-F bond and the resulting sulfonamide or sulfonate linkages contribute to the creation of durable and resilient materials. SuFEx chemistry is being explored for the synthesis of novel polymers and for the surface modification of materials. The ability to form strong covalent bonds between organic and inorganic components through SuFEx hubs opens up possibilities for creating new hybrid materials with tailored properties. researchgate.net
In the realm of advanced functional molecules, sulfonyl fluorides are being incorporated into a variety of structures with potential applications in electronics, optics, and sensing. The electron-withdrawing nature of the sulfonyl fluoride group can be used to tune the electronic properties of organic molecules, making them suitable for use in organic electronics. Furthermore, the principles of SuFEx are being applied to construct complex molecular architectures with specific functions.
The continued exploration of sulfonyl fluoride chemistry is expected to uncover new applications in diverse fields, from the development of high-performance polymers to the creation of sophisticated molecular machines. The interdisciplinary nature of this research, combining organic synthesis, catalysis, computational modeling, and materials science, will be key to unlocking the full potential of this versatile class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
